molecular formula C17H31NO5 B6995072 oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate

oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate

Cat. No.: B6995072
M. Wt: 329.4 g/mol
InChI Key: UUPJIDJOBYSLQM-LSLKUGRBSA-N
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Description

Oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolane ring, a hydroxy-methylbutanoyl group, and a methylhexanoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate typically involves multiple steps, including the formation of the oxolane ring and the subsequent attachment of the hydroxy-methylbutanoyl and methylhexanoate groups. Common synthetic routes may involve:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving diols or halohydrins under acidic or basic conditions.

    Attachment of the Hydroxy-Methylbutanoyl Group: This step may involve esterification or amidation reactions using appropriate reagents such as carboxylic acids, anhydrides, or amines.

    Attachment of the Methylhexanoate Group: This can be done through esterification reactions using hexanoic acid derivatives and alcohols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring, using nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in acidic or basic media.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Halides, amines, or other nucleophiles under appropriate conditions (e.g., heat, solvents).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological molecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties may make it suitable for specific industrial applications, such as in the formulation of advanced materials or as a precursor for other chemical processes.

Mechanism of Action

The mechanism of action of oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxolane Derivatives: Compounds with similar oxolane rings, such as tetrahydrofuran derivatives.

    Hydroxy-Methylbutanoyl Compounds: Compounds with similar hydroxy-methylbutanoyl groups, such as certain amino acids or peptides.

    Methylhexanoate Esters: Compounds with similar methylhexanoate groups, such as various esters used in flavor and fragrance industries.

Uniqueness

Oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate is unique due to its combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO5/c1-12(2)7-13(10-18-15(19)9-17(3,4)21)8-16(20)23-14-5-6-22-11-14/h12-14,21H,5-11H2,1-4H3,(H,18,19)/t13-,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPJIDJOBYSLQM-LSLKUGRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC1CCOC1)CNC(=O)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC1CCOC1)CNC(=O)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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